Indole, 3-(1-benzyl-4-piperidylmethyl)-5-methoxy-, hydrochloride

Description

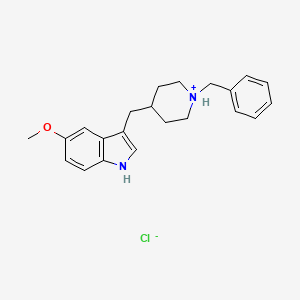

"Indole, 3-(1-benzyl-4-piperidylmethyl)-5-methoxy-, hydrochloride" is a synthetic indole derivative characterized by a 5-methoxyindole core substituted at the 3-position with a 1-benzyl-4-piperidylmethyl group. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Key structural features include:

Properties

CAS No. |

3515-59-1 |

|---|---|

Molecular Formula |

C22H27ClN2O |

Molecular Weight |

370.9 g/mol |

IUPAC Name |

3-[(1-benzylpiperidin-1-ium-4-yl)methyl]-5-methoxy-1H-indole;chloride |

InChI |

InChI=1S/C22H26N2O.ClH/c1-25-20-7-8-22-21(14-20)19(15-23-22)13-17-9-11-24(12-10-17)16-18-5-3-2-4-6-18;/h2-8,14-15,17,23H,9-13,16H2,1H3;1H |

InChI Key |

DXNPDPHLCZRDFG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC3CC[NH+](CC3)CC4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Biological Activity

Indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Indole, 3-(1-benzyl-4-piperidylmethyl)-5-methoxy-, hydrochloride , exhibits a range of pharmacological properties that may offer therapeutic benefits. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and potential applications in medicine.

Chemical Structure and Properties

The compound has the following molecular formula: . It is characterized by an indole core substituted with a benzyl-4-piperidylmethyl group and a methoxy group at the 5-position. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H27ClN2O |

| Molecular Weight | 374.92 g/mol |

| CAS Number | 3515-59-1 |

Research indicates that This compound may interact with various neurotransmitter systems, particularly:

- Serotonergic System : The compound exhibits agonistic activity at serotonin receptors, which may contribute to its antidepressant effects.

- Cholinergic System : It has been observed to inhibit acetylcholinesterase (AChE), suggesting potential for cognitive enhancement and neuroprotection.

Pharmacological Effects

- Antidepressant Activity : Studies suggest that this indole derivative can reduce depressive-like behaviors in animal models, potentially through modulation of serotonin levels .

- Cognitive Enhancement : Inhibition of AChE indicates that the compound may enhance cholinergic neurotransmission, which is crucial for learning and memory .

- Antimicrobial Properties : Preliminary investigations show that it possesses activity against various bacterial strains, including Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent .

Case Study 1: Antidepressant Effects

In a study conducted on mice, administration of the compound significantly reduced immobility time in the forced swimming test compared to control groups. This suggests an antidepressant-like effect mediated through serotonergic pathways .

Case Study 2: Cognitive Function

Another study evaluated the cognitive-enhancing effects of the compound in a scopolamine-induced amnesia model. Results demonstrated improved memory retention and learning capabilities in treated subjects .

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives often correlates with specific structural features. Modifications at various positions of the indole ring or the piperidine moiety can significantly influence potency and selectivity for target receptors. For instance:

- Substituents on the benzyl group can enhance binding affinity to serotonin receptors.

- Variations in the methoxy group can affect lipophilicity and bioavailability.

Table: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity |

| Benzyl Substitution | Increases receptor binding affinity |

| Piperidine Variants | Alters AChE inhibition potency |

Comparison with Similar Compounds

Physicochemical Data

Pharmacological Implications

- Benzyl vs. Methyl Substituents : The benzyl group in the target compound likely enhances receptor binding affinity and duration of action compared to methyl-substituted analogs (e.g., ) due to increased steric bulk and π-π interactions .

- 5-Methoxyindole vs. Sulfonamide : The 5-methoxy group may prioritize serotonin receptor targeting, whereas sulfonamide derivatives () could exhibit broader off-target effects .

Q & A

Q. What are the recommended synthetic routes for preparing Indole, 3-(1-benzyl-4-piperidylmethyl)-5-methoxy-, hydrochloride, and what experimental parameters influence yield?

The compound can be synthesized via multi-step organic reactions, typically starting with functionalization of the indole core. A common approach involves:

- Step 1 : Alkylation or substitution at the 3-position of 5-methoxyindole using a benzyl-piperidine precursor.

- Step 2 : Formation of the hydrochloride salt via acid-base titration in anhydrous ethanol or methanol .

Critical parameters : Reaction temperature (optimized at 60–80°C for alkylation), solvent polarity (e.g., DMF for nucleophilic substitution), and stoichiometry of the benzyl-piperidine reagent (1.2–1.5 equivalents to minimize side products) .**

Q. How is the structural integrity of this compound validated post-synthesis?

Key characterization methods include:

- 1H/13C NMR : To confirm substitution patterns (e.g., benzyl and piperidylmethyl groups at C3, methoxy at C5).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks matching the theoretical mass (C23H27ClN2O2).

- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms hydrogen bonding in the hydrochloride salt .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ampicillin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values, with dose-response curves analyzed using nonlinear regression .

Advanced Research Questions

Q. How does the 5-methoxy group on the indole ring influence its biological activity, and what structural analogs are worth exploring?

The 5-methoxy group enhances electron density on the indole ring, improving binding to hydrophobic pockets in target proteins (e.g., kinase domains). SAR studies suggest:

- Replacing methoxy with hydroxyl (-OH) increases polarity but may reduce membrane permeability .

- Bulky substituents (e.g., ethoxy) at C5 decrease activity, indicating steric hindrance limits target engagement .

Recommended analogs : 5-fluoroindole (to study electronegativity effects) or 5-cyanoindole (to probe π-stacking interactions) .

Q. What analytical techniques resolve discrepancies in reported bioactivity data for this compound?

Contradictions in antimicrobial vs. anticancer potency may arise from:

- Assay Conditions : Variations in serum content (e.g., fetal bovine serum) or incubation time. Validate using standardized protocols (CLSI guidelines for antimicrobials; NCI-60 panel for cytotoxicity) .

- Purity : HPLC-MS quantification of impurities (e.g., residual benzyl chloride) that skew bioactivity. Use ≥98% pure batches for dose-dependent studies .

Q. How can computational methods guide the optimization of its pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME assess logP (target <5 for oral bioavailability) and P-glycoprotein substrate risk.

- Molecular Dynamics (MD) Simulations : Model interactions with CYP450 enzymes to predict metabolic stability. For example, the piperidylmethyl group may undergo oxidative N-dealkylation, requiring structural shielding .

Q. What strategies improve synthetic yield while minimizing byproducts?

- Catalytic Optimization : Use Pd/C or Ni catalysts for selective alkylation, reducing dimerization of the indole core.

- Workflow Design : Employ flow chemistry for precise control of reaction time and temperature during the piperidylmethylation step .

Methodological Considerations

Q. How to address solubility challenges in in vitro assays?

- Solubilization : Prepare stock solutions in DMSO (≤0.1% final concentration) or use cyclodextrin-based carriers for aqueous systems.

- pH Adjustment : The hydrochloride salt improves water solubility at physiological pH (6.5–7.5) but may precipitate in acidic buffers .

Q. What spectroscopic methods differentiate polymorphic forms of the hydrochloride salt?

- FT-IR : Compare N-H stretching frequencies (2500–3000 cm⁻¹) to identify hydrogen-bonding variations.

- DSC/TGA : Monitor endothermic peaks (melting points) and weight loss profiles to distinguish anhydrous vs. hydrated forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.